8-(3-Chlorophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5-one
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Overview
Description
RS-14491 is a small molecular compound known for its inhibitory activity against phosphodiesterase enzymes, specifically phosphodiesterase 3 and phosphodiesterase 4. This compound has been studied for its potential therapeutic applications, particularly in cardiovascular diseases and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS-14491 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the construction of the core molecular framework through a series of organic reactions such as condensation, cyclization, and functional group transformations.
Functionalization: Introduction of specific functional groups to the core structure to achieve the desired biological activity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of RS-14491 would involve scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
RS-14491 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities .
Scientific Research Applications
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating cardiovascular diseases, inflammatory conditions, and other medical conditions.
Mechanism of Action
RS-14491 exerts its effects primarily through the inhibition of phosphodiesterase enzymes, specifically phosphodiesterase 3 and phosphodiesterase 4. These enzymes play a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels within cells. By inhibiting these enzymes, RS-14491 increases cAMP levels, leading to various downstream effects such as vasodilation, anti-inflammatory responses, and improved cardiac function .
Comparison with Similar Compounds
RS-14491 can be compared with other phosphodiesterase inhibitors, such as:
Sildenafil: A well-known phosphodiesterase 5 inhibitor used to treat erectile dysfunction and pulmonary hypertension.
Roflumilast: A phosphodiesterase 4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).
Milrinone: A phosphodiesterase 3 inhibitor used in the treatment of heart failure.
Uniqueness
RS-14491 is unique in its dual inhibition of both phosphodiesterase 3 and phosphodiesterase 4, which may provide a broader range of therapeutic effects compared to compounds that target only one type of phosphodiesterase enzyme .
Properties
Molecular Formula |
C19H13ClN4O |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
8-(3-chlorophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C19H13ClN4O/c20-15-4-1-3-14(11-15)17-18-16(5-2-8-22-18)19(25)24(23-17)12-13-6-9-21-10-7-13/h1-11H,12H2 |
InChI Key |
COLQUUDNEIJASV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C3=C2N=CC=C3)CC4=CC=NC=C4 |
Origin of Product |
United States |
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